molecular formula C15H18ClNO B2713036 (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide CAS No. 124525-31-1

(2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide

Cat. No. B2713036
M. Wt: 263.77
InChI Key: WDPVXPDAYLASLR-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 2-chlorophenylacetonitrile , which is a volatile, colorless, non-flammable liquid with a sweet ether-like odor .


Synthesis Analysis

While specific synthesis methods for “(2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide” were not found, a related compound, ketamine, can be synthesized from 2-(2-chlorophenyl)-2-nitrocyclohexanone . The process involves reduction with zinc powder and formic acid to produce norketamine, which is then reacted with formaldehyde and formic acid to synthesize ketamine .

Scientific Research Applications

Therapeutic Applications and Mechanisms

  • Enaminones, a class to which (2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide is related, have demonstrated significant anticonvulsant activity. Studies have found that these compounds, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, exhibit efficacy comparable to established anticonvulsants like phenytoin and carbamazepine. Research has expanded to uncover novel brain transport mechanisms for enaminones and develop predictive models for anticonvulsant activity (Eddington et al., 2000).

  • The anticonvulsant efficacy of enaminones has been further explored through the study of their effect on excitatory synaptic transmission. Certain enaminones have been shown to depress NMDA and non-NMDA receptor-mediated synaptic responses, suggesting that they may enhance extracellular GABA levels, thereby exerting their anticonvulsant effects (Kombian et al., 2005).

Structural and Synthetic Insights

  • Structural analysis of anticonvulsant enaminones has revealed that the cyclohexene rings adopt sofa conformations, with intermolecular hydrogen bonds forming infinite chains of molecules. This structural arrangement may play a role in the compounds' pharmacological activity (Kubicki et al., 2000).

  • Research on the synthesis of quinolines and related fused pyridines from tertiary and secondary enamides has shown the versatility of these compounds in organic synthesis. This work provides a basis for the generation of diverse chemical structures, potentially expanding the utility of enaminone-related compounds in drug development (Hayes & Meth–Cohn, 1979).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c16-14-9-5-4-6-12(14)10-11-15(18)17-13-7-2-1-3-8-13/h4-6,9-11,13H,1-3,7-8H2,(H,17,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPVXPDAYLASLR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2E)-3-(2-chlorophenyl)-N-cyclohexylprop-2-enamide

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